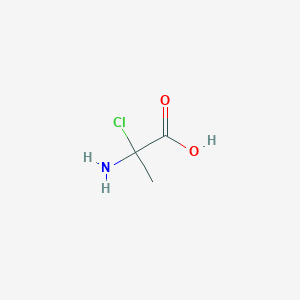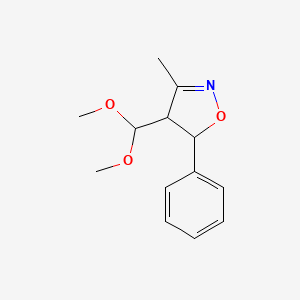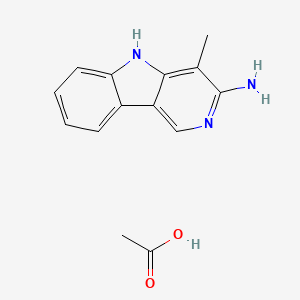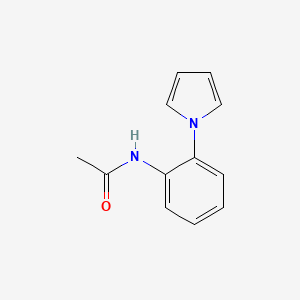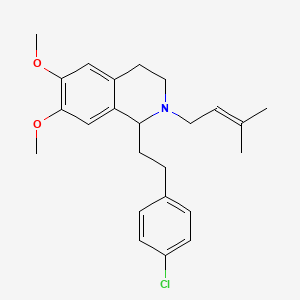![molecular formula C14H13NO2 B12909506 7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one CAS No. 830347-27-8](/img/structure/B12909506.png)
7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a complex organic compound with a unique structure that includes an indole ring fused with a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of reactions including acetylation and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism by which 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring structure but differs in functional groups and reactivity.
5-Methyl-6,7-dihydrocyclopenta[b]pyrazine: Another structurally related compound with different chemical properties and applications.
Uniqueness
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for research and industrial applications.
特性
CAS番号 |
830347-27-8 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
7-acetyl-6-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
InChI |
InChI=1S/C14H13NO2/c1-7-5-12-11(6-10(7)8(2)16)9-3-4-13(17)14(9)15-12/h5-6,15H,3-4H2,1-2H3 |
InChIキー |
HSDGMOOAOOGGFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C(=O)C)C3=C(N2)C(=O)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


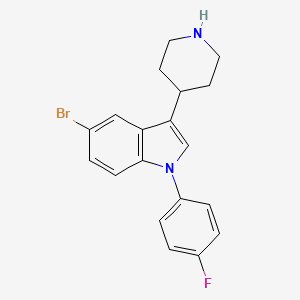
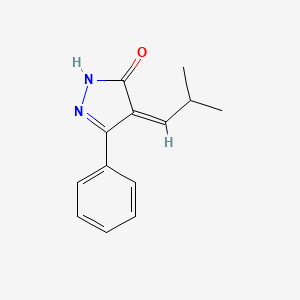
![3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one](/img/structure/B12909447.png)
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
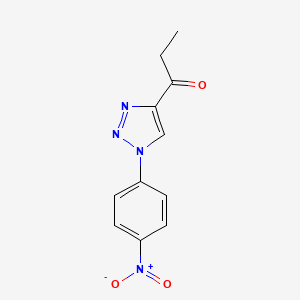

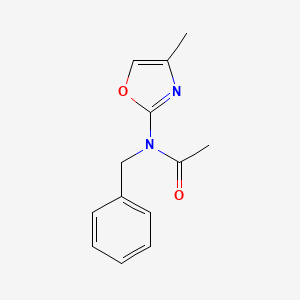
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
